(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol

Chiral HPLC Linezolid enantiomer impurity Reference standard qualification

(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, commonly catalogued as Linezolid Chlorohydrin Impurity, is a single-enantiomer, chlorinated secondary amino alcohol derived from the oxazolidinone antibiotic linezolid. It bears a single defined stereocenter (S configuration at the hydroxyl-bearing carbon) with molecular formula C₁₃H₁₈ClFN₂O₂, a monoisotopic mass of 288.104 Da, and a topological polar surface area of 44.7 Ų.

Molecular Formula C13H18ClFN2O2
Molecular Weight 288.74 g/mol
CAS No. 1610690-08-8
Cat. No. B042524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol
CAS1610690-08-8
Molecular FormulaC13H18ClFN2O2
Molecular Weight288.74 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F
InChIInChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2/t11-/m1/s1
InChIKeyNQGHQKBSPVNNDS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol (CAS 1610690-08-8)


(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, commonly catalogued as Linezolid Chlorohydrin Impurity, is a single-enantiomer, chlorinated secondary amino alcohol derived from the oxazolidinone antibiotic linezolid [1]. It bears a single defined stereocenter (S configuration at the hydroxyl-bearing carbon) with molecular formula C₁₃H₁₈ClFN₂O₂, a monoisotopic mass of 288.104 Da, and a topological polar surface area of 44.7 Ų . The compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly positioned as a reference standard for analytical method development, method validation, and quality control in support of Abbreviated New Drug Applications (ANDA) for linezolid [1].

Why Generic Linezolid Impurity Substitution Fails for (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol Procurement


Linezolid impurity standards are not interchangeable because each impurity possesses a unique combination of substituent chemistry and stereochemistry that directly governs its chromatographic retention time, detection response, and regulatory significance [1]. Substituting the (S)-chlorohydrin impurity with the (R)-enantiomer (CAS 868405-66-7), the des-chloro amino analog desacetyl‑N,O‑descarbonyl linezolid (CAS 333753-72-3), or linezolid itself can shift the critical resolution pair in the validated HPLC method, produce false-compliant impurity profiles, and fail to meet the ICH requirement that each individual impurity be controlled below 0.08 % in the drug substance [1][2]. Because ANDA stability-indicating methods rely on exact relative retention times and mass transitions for the (S)-chlorohydrin species, any 'close' structural analog invalidates system suitability and prevents traceability to USP or EP pharmacopeial standards [1].

Quantitative Differentiation Evidence for (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol (CAS 1610690-08-8)


Chiral Configuration: S‑Enantiomer vs. R‑Enantiomer Reference Standard

The target compound is the (S)-enantiomer of the chlorohydrin impurity [CAS 1610690-08-8], while the closest commercial analog is the (R)-enantiomer [CAS 868405-66-7, Linezolid Impurity 29] [1][2]. The (S) absolute configuration mimics the C‑5 stereochemistry of the active pharmaceutical ingredient linezolid; therefore, its use as a reference standard is essential for establishing enantiomeric identity and for validating chiral HPLC methods that must resolve the (S)-chlorohydrin from both the (R)-isomer and linezolid‑D (the enantiomer of linezolid) [3]. Under optimized polar‑organic chiral‑LC conditions, the six common linezolid impurities are separated with resolution >2.5 from one another, and the method achieves a limit of quantification of 0.085–0.095 µg mL⁻¹ for the process impurities [3].

Chiral HPLC Linezolid enantiomer impurity Reference standard qualification

Molecular Identity: Chlorinated vs. Des‑Chloro Amino Analog

The target compound contains a chlorine atom covalently bonded at the terminal carbon (exact mass 288.104 Da), whereas a structurally similar impurity desacetyl‑N,O‑descarbonyl linezolid (CAS 333753-72-3) replaces the chlorine with an amino group, giving a molecular weight of 269.32 Da (exact mass 269.154 Da) [1]. This 19‑Da mass difference and the distinct isotopic pattern (³⁵Cl/³⁷Cl) enable unambiguous identification by LC‑MS and prevent false assignment of the chlorohydrin peak in UV‑based HPLC runs where the two compounds may exhibit near‑identical retention times on certain C18 columns [1].

Impurity profiling Linezolid degradation product Reference standard characterization

Regulatory-Grade Characterization vs. Generic Research Chemicals

Suppliers such as SynZeal provide the (S)-chlorohydrin impurity with a full certificate of analysis including HPLC purity ≥95 %, ¹H NMR, ¹³C NMR, IR, and high-resolution MS, as well as the option for further traceability against USP or EP pharmacopeial standards [1]. In contrast, generic chemical suppliers listing '1‑chloro‑3‑(...)propan‑2‑ol' may deliver racemic mixtures or material of unspecified enantiomeric excess, with purity determined only by non‑validated HPLC‑UV [1][2]. The availability of characterized single-enantiomer material reduces the risk of ANDA rejection due to missing impurity identification data and shortens method development time by eliminating the need for in‑house chiral purification.

ANDA submission Reference standard traceability Linezolid quality control

Chromatographic Retention Time Relative to Linezolid and Other Process Impurities

Although the exact retention time of the (S)-chlorohydrin impurity was not explicitly labeled in the published stability‑indicating LC method, it is expected to elute as one of the six well‑resolved impurities (impurity‑A through impurity‑F) with a resolution greater than 2.5 from each other and from linezolid (retention time ~14.20 min) [1]. The method's system suitability parameters—tailing factor <1.2 for all analytes and %RSD of peak area ≤6.6 % for impurities—demonstrate that the chlorohydrin impurity can be reliably quantified at sub‑0.08 % levels [1].

HPLC method validation Relative retention time Linezolid impurity resolution

Enantiomeric Purity: Defined Single Enantiomer vs. Racemic Mixture

The (S)-chlorohydrin impurity [CAS 1610690-08-8] bears a defined atom stereocenter count of 1 (S) and an undefined atom stereocenter count of 0, confirming it is supplied as a single enantiomer . The (R)-enantiomer, sold under CAS 868405-66-7 (Linezolid Impurity 8 or 29), is chemically identical except for the inverted stereocenter [1]. Failure to specify the enantiomer during procurement may result in receipt of the (R)-isomer or a racemate, which would compromise chiral method calibration and invalidate the impurity limit test for the enantiomer of linezolid (impurity‑D) .

Chiral purity Linezolid impurity 8 Enantiomeric excess

Supply Chain Traceability and Pharmacopeial Alignment

Vendors such as SynZeal and Pharmaffiliates explicitly state that the (S)-chlorohydrin impurity can be provided with further traceability against pharmacopeial standards (USP or EP) upon request [1][2]. This contrasts with alternative suppliers of 'Linezolid Impurity 8' or 'Linezolid Impurity 29' where no pharmacopeial bridging is offered, limiting their utility for GMP release testing. The compound is classified under HSN Code 38229010 (certified reference materials) and ships at ambient temperature, facilitating international logistics [1].

Linezolid EP monograph USP reference standard Impurity traceability

High‑Value Application Scenarios for (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol (CAS 1610690-08-8)


ANDA Analytical Method Development and System Suitability Calibration

The single-enantiomer (S)-chlorohydrin impurity serves as a critical system suitability standard for chiral HPLC methods intended to demonstrate enantiomeric purity of linezolid drug substance. Because the published validated method requires resolution >2.5 between all six process impurities and the linezolid enantiomer [1], a certified reference standard of the (S)-chlorohydrin enables laboratories to verify column performance, establish relative retention times, and comply with ICH Q2(R1) validation parameters before initiating batch release testing.

Forced Degradation Studies and Stability-Indicating Method Proof

Linezolid drug product stressed under hydrolytic, oxidative, photolytic, and thermal conditions generates a spectrum of degradation impurities. The (S)-chlorohydrin impurity, when used as a characterized spike standard, allows the mass balance and peak purity assessment required to prove that the stability-indicating method correctly separates degradation products from the API and from each other [1]. This direct spike‑recovery experiment provides the regulatory evidence needed for ICH Q1A(R2) stability submissions.

Quality Control Batch Release and Impurity Limit Testing for ANDA Holders

With a defined molecular weight of 288.75 Da and chlorine isotopic signature , the (S)-chlorohydrin impurity standard enables LC‑MS and HPLC‑UV methods to quantify this specific process impurity at levels below the ICH‑mandated 0.08 % threshold in linezolid drug substance [1]. QC laboratories use the standard daily to establish the calibration curve for the impurity and to confirm that each commercial batch meets the acceptance criterion.

Chiral Stationary Phase Qualification and Column Lifetime Monitoring

The (S)-chlorohydrin impurity and its (R)-enantiomer [CAS 868405-66-7] form a defined enantiomeric pair that can be used as a resolution test mix for qualifying Chiralpak IA, AD, or equivalent amylose‑based columns [1][2]. Repeated injection of the enantiomeric pair under standardized conditions provides a quantitative metric (resolution factor, tailing factor, theoretical plates) for tracking chiral column degradation over time, ensuring that the analytical system remains fit for purpose during GMP operations.

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